molecular formula C12H17NO2S B262584 N-cyclopropyl-4-isopropylbenzenesulfonamide

N-cyclopropyl-4-isopropylbenzenesulfonamide

Cat. No. B262584
M. Wt: 239.34 g/mol
InChI Key: KUSRIONLIXBKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-isopropylbenzenesulfonamide, also known as CPIB, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research. CPIB is a highly selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons. In

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-isopropylbenzenesulfonamide involves the selective inhibition of TRPV1. TRPV1 is a non-selective cation channel that is expressed in sensory neurons. It is involved in the sensation of pain, heat, and inflammation. This compound has been shown to block the activation of TRPV1 by capsaicin, which is a natural compound found in chili peppers that is known to activate TRPV1. By blocking the activation of TRPV1, this compound may have potential applications in the treatment of pain, inflammation, and other conditions that are associated with the activation of TRPV1.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to block the activation of TRPV1 by capsaicin, which is a natural compound found in chili peppers that is known to activate TRPV1. By blocking the activation of TRPV1, this compound may have potential applications in the treatment of pain, inflammation, and other conditions that are associated with the activation of TRPV1.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-isopropylbenzenesulfonamide has a number of advantages for lab experiments. It is a highly selective antagonist of TRPV1, which makes it an ideal tool for studying the function of TRPV1 in vitro and in vivo. It has also been shown to be stable under a wide range of conditions, which makes it easy to handle and store.
One limitation of this compound is that it is relatively expensive compared to other TRPV1 antagonists. This may limit its use in some lab experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in the treatment of pain, inflammation, and other conditions that are associated with the activation of TRPV1.

Future Directions

There are a number of future directions for the study of N-cyclopropyl-4-isopropylbenzenesulfonamide. One area of research is the potential applications of this compound in the treatment of pain, inflammation, and other conditions that are associated with the activation of TRPV1. Another area of research is the development of new TRPV1 antagonists that are more selective and less expensive than this compound. Finally, the study of the structure-activity relationship of this compound may lead to the development of new compounds that are even more selective and potent than this compound.

Synthesis Methods

The synthesis of N-cyclopropyl-4-isopropylbenzenesulfonamide involves the reaction of 4-isopropylbenzenesulfonyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylurea, which is then treated with a reducing agent such as sodium borohydride to yield this compound. The overall yield of the synthesis is approximately 65%.

Scientific Research Applications

N-cyclopropyl-4-isopropylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to be a highly selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in sensory neurons. TRPV1 is involved in the sensation of pain, heat, and inflammation. This compound has been shown to block the activation of TRPV1 by capsaicin, which is a natural compound found in chili peppers that is known to activate TRPV1.

properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-cyclopropyl-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H17NO2S/c1-9(2)10-3-7-12(8-4-10)16(14,15)13-11-5-6-11/h3-4,7-9,11,13H,5-6H2,1-2H3

InChI Key

KUSRIONLIXBKEW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CC2

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2CC2

Origin of Product

United States

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